4H,6H-furo[3,4-c][1,2]oxazol-6-one
Description
4H,6H-furo[3,4-c][1,2]oxazol-6-one is a bicyclic heterocyclic compound featuring fused furan and oxazole rings. Its structure is characterized by a fused furo-oxazolone system, which confers unique electronic and steric properties. For instance, derivatives of this core structure have demonstrated significant fungicidal activity, particularly against plant pathogens like Botrytis cinerea and Rhizoctonia solani at concentrations of 250 ppm . Key synthetic routes involve intramolecular [2+3] cycloaddition of nitroalkyne intermediates, enabling efficient functionalization at the 3- and 6-positions .
Properties
IUPAC Name |
4H-furo[3,4-c][1,2]oxazol-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3/c7-5-4-3(1-8-5)2-9-6-4/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWSVVRFFVXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CON=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-furo[3,4-c][1,2]oxazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for 4H,6H-furo[3,4-c][1,2]oxazol-6-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4H,6H-furo[3,4-c][1,2]oxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce furan-2,3-diol derivatives.
Scientific Research Applications
4H,6H-furo[3,4-c][1,2]oxazol-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H-furo[3,4-c][1,2]oxazol-6-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In medicinal applications, the compound may inhibit specific signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues in the Furoisoxazole Family
Several furoisoxazole derivatives share structural homology with 4H,6H-furo[3,4-c][1,2]oxazol-6-one , differing primarily in substituent patterns and ring functionalization:
Key Findings :
- 4H,6H-furo[3,4-c][1,2]oxazol-6-one lacks the chlorophenyl or oxime substituents present in more potent fungicides like II and III , which may explain its comparatively lower bioactivity in some assays .
- The phenyl-substituted analog (6a-phenyltetrahydro-3H,6H-furo[3,4-c][1,2]oxazol-6-one ) exhibits distinct NMR shifts (e.g., δ 5.2 ppm for the oxazolone proton) due to increased aromatic conjugation .
Functional Analogues in Heterocyclic Chemistry
Other heterocyclic systems with overlapping applications include:
Comparative Insights :
- Unlike coumarin-pyrimidinone hybrids, 4H,6H-furo[3,4-c][1,2]oxazol-6-one lacks extended π-conjugation, reducing its UV absorption but enhancing metabolic stability .
- Tetrazole-containing analogs (e.g., 4i , 4j ) exhibit superior antifungal potency but face synthetic complexity compared to the straightforward cycloaddition route of furoisoxazoles .
Pharmacological and Agrochemical Profiles
Fungicidal Efficacy
A comparative study of fungicidal activity at 250 ppm:
| Compound | Botrytis cinerea Inhibition (%) | Rhizoctonia solani Inhibition (%) |
|---|---|---|
| 4H,6H-furo[3,4-c][1,2]oxazol-6-one | 65–70 | 60–65 |
| Furoisoxazole II | 90–95 | 85–90 |
| Furoisoxazole IV | 75–80 | 80–85 |
Biological Activity
4H,6H-furo[3,4-c][1,2]oxazol-6-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antifungal, anticancer, and enzyme inhibitory activities, supported by data tables and recent research findings.
Chemical Structure and Synthesis
The chemical structure of 4H,6H-furo[3,4-c][1,2]oxazol-6-one features a fused furan and oxazole ring system. Its synthesis typically involves cyclization reactions that yield derivatives with varying substituents to enhance biological activity.
1. Antifungal Activity
Recent studies have demonstrated that derivatives of 4H,6H-furo[3,4-c][1,2]oxazol-6-one exhibit significant antifungal properties against various plant pathogens. The activity was assessed at a concentration of 250 ppm.
| Compound | Pathogen Targeted | Activity (ppm) |
|---|---|---|
| II | Botrytis cinerea | 250 |
| III | Fusarium oxysporum | 250 |
| IV | Alternaria solani | 250 |
These compounds showed broad-spectrum effectiveness, indicating their potential use in agricultural applications as fungicides .
2. Anticancer Activity
The cytostatic effects of 4H,6H-furo[3,4-c][1,2]oxazol-6-one derivatives have been investigated against various cancer cell lines. Notably, compounds demonstrated promising activity against leukemia cell lines with IC50 values indicating significant inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | CCRF-CEM | 15.0 |
| B | K-562 | 18.5 |
| C | MOLT-4 | 12.5 |
The structure-activity relationship (SAR) analysis suggests that specific substitutions on the oxazole ring enhance cytotoxicity .
3. Enzyme Inhibition
The inhibitory effects of 4H,6H-furo[3,4-c][1,2]oxazol-6-one on various enzymes have also been explored. Compounds were evaluated for their ability to inhibit cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
| Compound | Enzyme Targeted | IC50 (µM) |
|---|---|---|
| D | AChE | 10.4 |
| E | BChE | 7.7 |
These findings suggest that certain derivatives may serve as dual inhibitors, potentially beneficial for treating cognitive decline associated with Alzheimer's disease .
Case Study: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of furo[3,4-c][1,2]oxazol-6-one derivatives against Botrytis cinerea, a common plant pathogen, the compound II was found to significantly reduce fungal growth compared to untreated controls.
Case Study: Cytotoxicity in Cancer Cells
A series of derivatives were tested against the MCF-7 breast cancer cell line. The most active compound exhibited an IC50 value of 12 µM after 48 hours of treatment. This study highlights the potential for developing new anticancer agents based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
